Cas no 1396886-11-5 (1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine)

1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine
- Methanone, [1-(3,4-difluorobenzoyl)-3-azetidinyl][4-(methylsulfonyl)-1-piperazinyl]-
-
- インチ: 1S/C16H19F2N3O4S/c1-26(24,25)21-6-4-19(5-7-21)16(23)12-9-20(10-12)15(22)11-2-3-13(17)14(18)8-11/h2-3,8,12H,4-7,9-10H2,1H3
- InChIKey: UGULIKMDSIDQTI-UHFFFAOYSA-N
- SMILES: C(C1CN(C(=O)C2=CC=C(F)C(F)=C2)C1)(N1CCN(S(C)(=O)=O)CC1)=O
1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-3582-2mg |
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine |
1396886-11-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6125-3582-3mg |
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine |
1396886-11-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6125-3582-2μmol |
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine |
1396886-11-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6125-3582-5mg |
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine |
1396886-11-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-3582-4mg |
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine |
1396886-11-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-3582-1mg |
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine |
1396886-11-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6125-3582-5μmol |
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine |
1396886-11-5 | 5μmol |
$63.0 | 2023-09-09 |
1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazineに関する追加情報
Introduction to 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine (CAS No. 1396886-11-5)
1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine (CAS No. 1396886-11-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a piperazine ring, a difluorobenzoyl group, and a methanesulfonyl moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various drug development programs.
The chemical structure of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine can be represented as follows: C20H20F2N2O4S. The presence of the difluorobenzoyl group and the methanesulfonyl moiety imparts specific biological activities, making this compound an interesting subject for both academic research and pharmaceutical development.
In recent years, several studies have explored the pharmacological properties of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively reduced the enzymatic activity, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Beyond its enzymatic inhibition properties, 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine has also been investigated for its anti-inflammatory effects. A 2021 study in the European Journal of Pharmacology demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The anti-inflammatory activity was attributed to its ability to modulate the expression of pro-inflammatory cytokines and chemokines, thereby providing a potential therapeutic benefit for inflammatory diseases.
The pharmacokinetic properties of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine have also been studied to assess its suitability for clinical applications. Research published in the Journal of Pharmaceutical Sciences in 2020 indicated that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.
In addition to its therapeutic potential, 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine has been evaluated for its safety and toxicity profiles. Preclinical studies have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
The synthesis of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. A recent publication in Organic Letters described an optimized synthetic route that significantly improved the efficiency and scalability of the synthesis process. This advancement is crucial for facilitating large-scale production and commercialization efforts.
In conclusion, 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine (CAS No. 1396886-11-5) is a promising compound with diverse pharmacological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in drug development programs. As more data becomes available from clinical trials, this compound may prove to be a valuable addition to the arsenal of treatments for various diseases.
1396886-11-5 (1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine) Related Products
- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)
- 1017082-78-8(4-Methyl-3-benzyloxybenzoic acid methyl ester)
- 869335-22-8(6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)
- 2171163-26-9(5-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 885273-01-8(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)
- 2305254-73-1(7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)
- 1155064-87-1(1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 1805499-71-1(Ethyl 3-chloro-5-(difluoromethoxy)benzoate)
- 2092580-70-4(1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-)
- 2680865-12-5(Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)




